molecular formula C11H17N3 B1423064 6-methyl-N-(piperidin-4-yl)pyridin-2-amine CAS No. 1183057-39-7

6-methyl-N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B1423064
CAS No.: 1183057-39-7
M. Wt: 191.27 g/mol
InChI Key: ZFGJDAZNNXTNTD-UHFFFAOYSA-N
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Description

“6-methyl-N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound that has been studied in the context of its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It’s one of the derivatives of N-(pyridin-4-yl)pyridin-4-amine .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, there are studies on the reactions of related compounds. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Spectral Characteristics : The compound N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of N-1-methylanabasine, shows potential for spectral and structural analysis. Its structure has been confirmed using various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Chemical Reactivity and Formation

  • Chemical Activation and Formation of Maillard Reaction Products : Piperidine's interaction products in a glucose/lysine model system were studied. Piperidine can form reactive 1-methylidenepiperidinium ion with formaldehyde, indicating its potential in the formation of Maillard reaction products (Nikolov & Yaylayan, 2010).

Optical and Fluorescence Properties

  • Structure-Dependent Optical Properties : A study on compounds with electron donating amino groups, including piperidine, highlighted their influence on thermal, redox, UV–Vis absorption, and emission properties. These properties are essential in applications like fluorescence and photonic materials (Palion-Gazda et al., 2019).

Catalytic Applications

  • Aerobic Oxidation Catalysis : Piperidine's oxidation to lactams, important chemical feedstocks, is catalyzed efficiently by CeO2-supported gold nanoparticles. This highlights its utility in industrial catalysis and synthesis of valuable chemical intermediates (Dairo et al., 2016).

Molecular Interactions and Complex Formation

  • Complex Formation with Group 12 Metals : The study of group 12 metal complexes with piperidine-related ligands shows significant structural diversity due to piperazine nitrogen participation in coordination. This has implications for the development of new materials and catalysts (Purkait et al., 2017).

Fluorescence and Photonic Studies

  • Fluorescence Properties in New Enaminenaphthalimides : Piperidine derivatives in 4-enamine-N-methyl-1,8-naphthalimides show strong fluorescence, which is crucial for applications in photonic materials and sensors (McAdam et al., 2004).

Asymmetric Hydrogenation

  • Asymmetric Hydrogenation of Pyridines : An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines, enabling the formation of piperidines with multiple chiral centers, demonstrates the compound's utility in advanced organic synthesis and pharmaceuticals (Glorius et al., 2004).

Future Directions

Piperidines, which include “6-methyl-N-(piperidin-4-yl)pyridin-2-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

6-methyl-N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGJDAZNNXTNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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